2,3,5-Trifluoropyrazine is a fluorinated heterocyclic compound characterized by the presence of three fluorine atoms attached to a pyrazine ring. The molecular formula is C4H2F3N2, with a molecular weight of 152.06 g/mol. This compound is notable for its unique electronic properties and reactivity due to the electronegative fluorine atoms, which influence its chemical behavior and potential applications in various fields, particularly in agrochemicals and pharmaceuticals.
The reactivity of 2,3,5-trifluoropyrazine is influenced by the presence of the trifluoromethyl group, which enhances its electrophilicity and alters its interaction with various reagents.
The biological activity of 2,3,5-trifluoropyrazine has been explored in various studies. It exhibits potential as an intermediate in the synthesis of biologically active compounds. Some derivatives have shown antimicrobial and antifungal properties. The specific mechanisms of action often involve interference with metabolic pathways in target organisms.
Several methods have been developed for synthesizing 2,3,5-trifluoropyrazine:
These synthesis methods vary in terms of yield and purity, with direct fluorination often requiring careful handling due to the reactivity of fluorinating agents.
The uniqueness of 2,3,5-trifluoropyrazine lies in its specific arrangement of three fluorines on the pyrazine ring, which significantly alters its electronic properties compared to other similar compounds. This makes it particularly valuable for targeted applications in chemical synthesis and biological research.
Similar compounds to 2,3,5-trifluoropyrazine include:
Compound | Number of Fluorines | Structure Type | Notable
XLogP3 1.1
Hydrogen Bond Acceptor Count 5
Exact Mass 134.00918253 g/mol
Monoisotopic Mass 134.00918253 g/mol
Heavy Atom Count 9
Dates
Modify: 2024-08-10
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